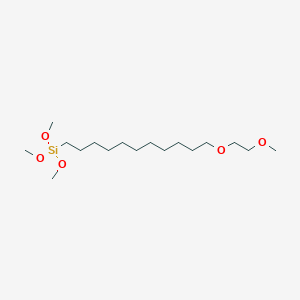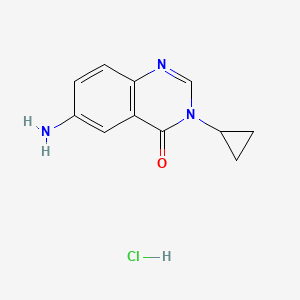
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane
概要
説明
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane: is an organosilicon compound characterized by the presence of silicon, oxygen, and carbon atoms in its structure. This compound is notable for its unique combination of functional groups, which include methoxy groups and a silane moiety. It is used in various industrial and research applications due to its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane typically involves the reaction of a silane precursor with methanol under controlled conditions. One common method includes:
Starting Materials: A silane compound such as trimethoxysilane.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, often a Lewis acid like aluminum chloride, at a temperature range of 50-100°C.
Procedure: The silane precursor is reacted with methanol, leading to the formation of the desired product through a substitution reaction where methoxy groups replace hydrogen atoms on the silicon atom.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity silane and methanol.
Catalysts: Industrial catalysts such as aluminum chloride or other suitable Lewis acids.
Reaction Control: Automated systems to maintain optimal temperature and pressure conditions.
Purification: The product is purified using distillation or chromatography to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: Reduction reactions can convert the silane moiety to a silane hydride.
Substitution: The methoxy groups can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane hydrides.
Substitution: Formation of alkyl or aryl silanes.
科学的研究の応用
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organosilicon compounds.
Biology: In the development of silicon-based biomaterials and drug delivery systems.
Medicine: Potential use in the formulation of silicon-based pharmaceuticals.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane involves its interaction with various molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the silane moiety can form covalent bonds with other silicon-containing compounds. These interactions are crucial in its applications in material science and biochemistry.
類似化合物との比較
Similar Compounds
3,3-Dimethoxy-2,15,18-trioxa-3-silanononadecane: Similar structure but with a different chain length.
3,3-Dimethoxy-2,15,18-trioxa-3-silanodecane: Another similar compound with a shorter chain length.
Uniqueness
3,3-Dimethoxy-2,15,18-trioxa-3-silanonadecane is unique due to its specific chain length and the presence of three oxygen atoms in its structure, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
特性
IUPAC Name |
trimethoxy-[11-(2-methoxyethoxy)undecyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O5Si/c1-18-15-16-22-14-12-10-8-6-5-7-9-11-13-17-23(19-2,20-3)21-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWLLDLFPSUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCCCCCCCCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-methylsulfanyl-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]butanoic acid](/img/structure/B8070658.png)

![1-Methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine;trihydrochloride](/img/structure/B8070674.png)



![3-{[(tert-butoxy)carbonyl]amino}-4-(2,4,5-trifluorophenyl)butanoic acid](/img/structure/B8070707.png)
![Benzenamine, 5-methyl-4-nitro-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B8070708.png)
![4-Pyridazinol, 6-chloro-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B8070716.png)
![[(1R,2S)-1-carboxy-1-hydroxypropan-2-yl]azanium;chloride](/img/structure/B8070721.png)


![[1,1'-Biphenyl]-4-methanol, 2'-methyl-, 4-acetate](/img/structure/B8070765.png)

